molecular formula C14H16N4O3S B7148272 N-[3-(2-amino-2-oxoethoxy)phenyl]-2-(ethylamino)-1,3-thiazole-5-carboxamide

N-[3-(2-amino-2-oxoethoxy)phenyl]-2-(ethylamino)-1,3-thiazole-5-carboxamide

Cat. No.: B7148272
M. Wt: 320.37 g/mol
InChI Key: DXFQTEXSJWLWMS-UHFFFAOYSA-N
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Description

N-[3-(2-amino-2-oxoethoxy)phenyl]-2-(ethylamino)-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its biological activity, making it a candidate for studies in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[3-(2-amino-2-oxoethoxy)phenyl]-2-(ethylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-2-16-14-17-7-11(22-14)13(20)18-9-4-3-5-10(6-9)21-8-12(15)19/h3-7H,2,8H2,1H3,(H2,15,19)(H,16,17)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFQTEXSJWLWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(S1)C(=O)NC2=CC(=CC=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-amino-2-oxoethoxy)phenyl]-2-(ethylamino)-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Attachment of the Phenyl Group: The phenyl group with the 2-amino-2-oxoethoxy substituent can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group is typically formed through the reaction of the thiazole derivative with an appropriate amine, such as ethylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-amino-2-oxoethoxy)phenyl]-2-(ethylamino)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxamide groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-[3-(2-amino-2-oxoethoxy)phenyl]-2-(ethylamino)-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[3-(2-amino-2-oxoethoxy)phenyl]-2-(ethylamino)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-[3-(2-amino-2-oxoethoxy)phenyl]-2-(ethylamino)-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazole derivatives. Its combination of functional groups allows for diverse chemical reactivity and potential for modification, making it a versatile compound for research and development.

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